S-Phenyl benzenethiosulfonate
Overview
Description
S-Phenyl benzenethiosulfonate, also known as this compound, is a versatile chemical compound with the molecular formula C12H10O2S2 and a molecular weight of 250.34 g/mol . This compound is used in various scientific research applications, including catalysis, organic synthesis, and medicinal chemistry.
Mechanism of Action
Target of Action
S-Phenyl benzenethiosulfonate, also known as S-Phenyl benzenesulfonothioate or Benzenesulfonothioic acid, S-phenyl ester, is a chemical compound with the molecular formula C12H10O2S2
Mode of Action
The electrochemical reduction of this compound has been investigated . The initial electron transfer to the compound follows a concerted process with the formation of a radical/ion pair before complete dissociation . The incoming electron is directly injected to the S-SO2 chemical bond, causing its cleavage .
Biochemical Pathways
The compound’s electrochemical reduction involves the cleavage of the s-so2 chemical bond , which may influence various biochemical processes.
Result of Action
The electrochemical reduction of this compound results in the cleavage of the S-SO2 chemical bond . This process leads to the formation of a radical/ion pair . .
Action Environment
The action of this compound is influenced by the solvent environment. Its electrochemical reduction has been studied in three different solvents: acetonitrile, dimethyl sulfoxide, and dimethyl formamide . The solvent affects certain parameters, including reduction peak potentials, transfer coefficient values, the strength of the interaction between the ion/radical fragments, and the chemical reaction processes following the first electron transfer .
Biochemical Analysis
Biochemical Properties
S-Phenyl benzenethiosulfonate is proposed to function as a substrate for enzymes and engage in interactions with proteins and other cellular constituents . These interactions are hypothesized to involve electrostatic interactions, hydrogen bonding, and hydrogen-bonded interactions with other cellular molecules .
Molecular Mechanism
It is proposed that the incoming electron is directly injected to the chemical bond causing its cleavage
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Phenyl benzenethiosulfonate, can be synthesized through the reaction of benzenesulfonyl chloride with thiophenol in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for benzenesulfonothioic acid, S-phenyl ester, involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
S-Phenyl benzenethiosulfonate, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonothioic group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
S-Phenyl benzenethiosulfonate, has a wide range of scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Materials Science: The compound is utilized in the production of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonothioic acid, S-methyl ester
- Benzenesulfonothioic acid, S-ethyl ester
- Benzenesulfonothioic acid, S-propyl ester
Uniqueness
S-Phenyl benzenethiosulfonate, is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to its similar compounds, it has a higher molecular weight and different reactivity patterns, making it suitable for specific applications in catalysis and organic synthesis .
Properties
IUPAC Name |
benzenesulfonylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKJLMWDXASAJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074480 | |
Record name | Benzenesulfonothioic acid, S-phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212-08-4 | |
Record name | S-Phenyl benzenesulfonothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1212-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Phenyl thiobenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl disulfoxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonothioic acid, S-phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-phenyl benzenethiosulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-PHENYL THIOBENZENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM70520Z5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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